

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide structure elucidation

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Compound of Interest

Compound Name: *N*-(4-fluorophenyl)-2-piperazin-1-ylacetamide

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An In-Depth Technical Guide to the Structure Elucidation of **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide**

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of modern drug discovery, development, and quality control. This guide provides a comprehensive, multi-technique framework for the structural elucidation of **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide**, a compound featuring key pharmacophores such as a fluorophenyl ring, a secondary amide linkage, and a piperazine moiety. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for a robust, self-validating analytical workflow. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we present a holistic approach to confirm the compound's identity, connectivity, and key structural features with the highest degree of confidence.

Introduction: The Imperative of Structural Integrity

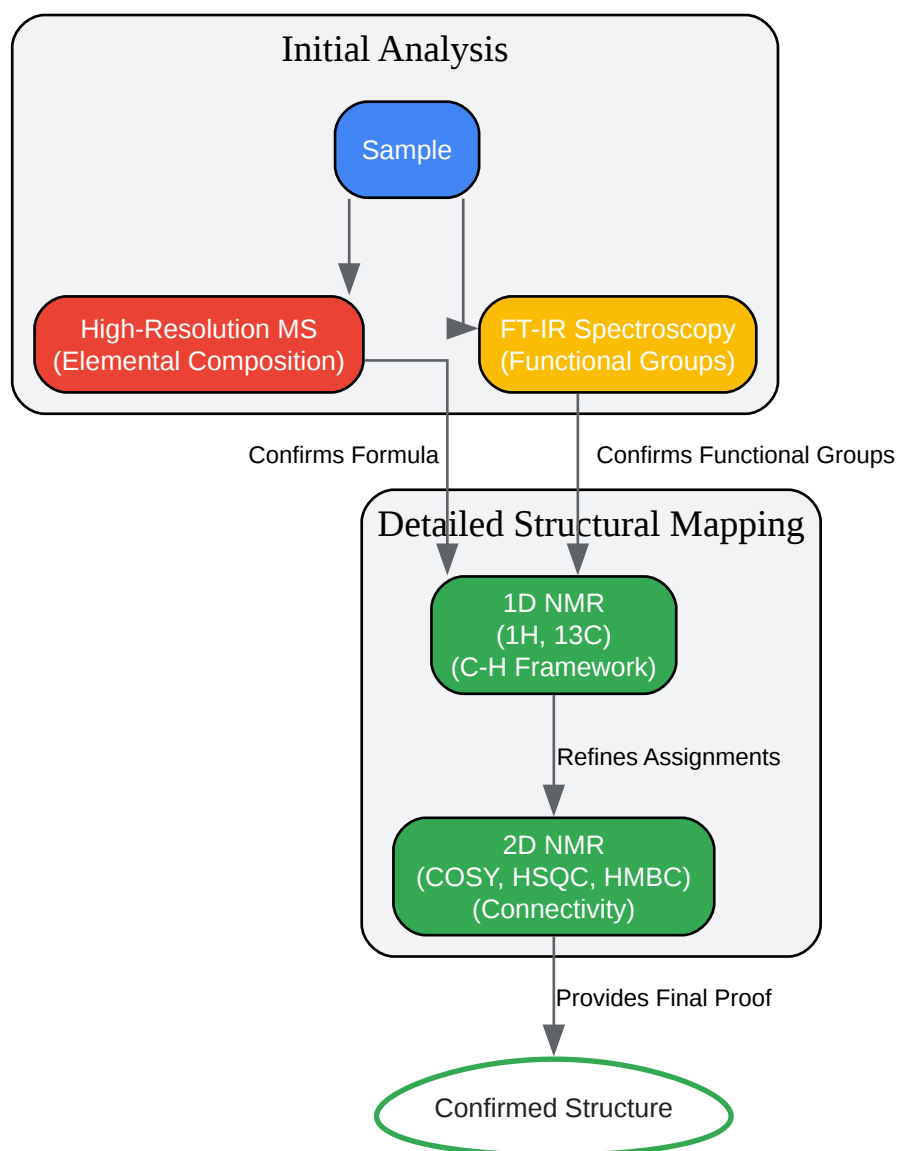
N-(4-fluorophenyl)-2-piperazin-1-ylacetamide (Molecular Formula: $C_{12}H_{16}FN_3O$, Molecular Weight: 237.27 g/mol) represents a class of compounds with significant potential in medicinal chemistry.^[1] The precise arrangement of its atoms dictates its physicochemical properties, pharmacological activity, and safety profile. Therefore, its structural verification is not merely an

academic exercise but a critical requirement for regulatory compliance and ensuring product safety and efficacy.^{[2][3][4]}

The process of structure elucidation is a systematic investigation that combines multiple analytical techniques to build a complete and unambiguous picture of a molecule. Each technique provides a unique piece of the structural puzzle, and their collective data creates a self-validating system that minimizes ambiguity. This guide outlines an integrated workflow designed to achieve this goal.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of a typical structure elucidation campaign, where data from orthogonal techniques are synthesized to arrive at a confirmed structure.



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Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound with high precision.[5][6] For **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide**, High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula.

Expertise: Why HRMS is Critical

Soft ionization techniques like Electrospray Ionization (ESI) are employed to generate intact molecular ions, typically the protonated species $[M+H]^+$ in positive ion mode. HRMS instruments (e.g., Orbitrap, TOF) can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental formula and distinguishing the target compound from isobaric impurities.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Trustworthiness: Tandem MS (MS/MS) for Structural Fragmentation

To validate the connectivity, tandem mass spectrometry (MS/MS) is performed.[\[9\]](#) The $[M+H]^+$ ion is isolated and fragmented via collision-induced dissociation (CID), and the resulting fragment ions provide direct evidence of the molecule's substructures.[\[6\]](#)[\[10\]](#) For **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide**, characteristic cleavages are expected at the amide bond and within the piperazine ring, which are well-documented fragmentation pathways for such derivatives.[\[11\]](#)[\[12\]](#)

Data Presentation: Expected Mass Spectral Data

| Ion | Formula | Calculated m/z (Monoisotopic) | Origin of Fragment |
|------------|-------------------------|------------------------------------|---|
| $[M+H]^+$ | $[C_{12}H_{17}FN_3O]^+$ | 238.1350 | Parent Ion |
| Fragment A | $[C_8H_7FNO]^+$ | 152.0506 | Cleavage of the amide C-N bond (acylium ion) |
| Fragment B | $[C_6H_4FNH_2]^+$ | 111.0428 | 4-fluoroaniline moiety |
| Fragment C | $[C_5H_{11}N_2]^+$ | 99.0917 | Piperazinyl-methyl fragment after amide bond cleavage |
| Fragment D | $[C_4H_9N_2]^+$ | 85.0760 | Piperazine ring fragment |

Experimental Protocol: ESI-MS/MS Analysis

- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
- Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Full Scan MS (MS1): Acquire a full scan spectrum in positive ion mode over a range of m/z 50-500 to identify the $[\text{M}+\text{H}]^+$ ion.
- Tandem MS (MS2): Select the $[\text{M}+\text{H}]^+$ ion at m/z 238.14 for isolation.
- Fragmentation: Apply collision energy (typically 10-40 eV, optimized) to induce fragmentation and acquire the product ion spectrum.^[7]

NMR Spectroscopy: The Definitive Connectivity Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.^{[5][13]} A combination of 1D (^1H , ^{13}C) and 2D experiments is required for an unambiguous assignment of all atoms.

^1H NMR Spectroscopy: Proton Environment Analysis

The ^1H NMR spectrum reveals the number of unique proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting).

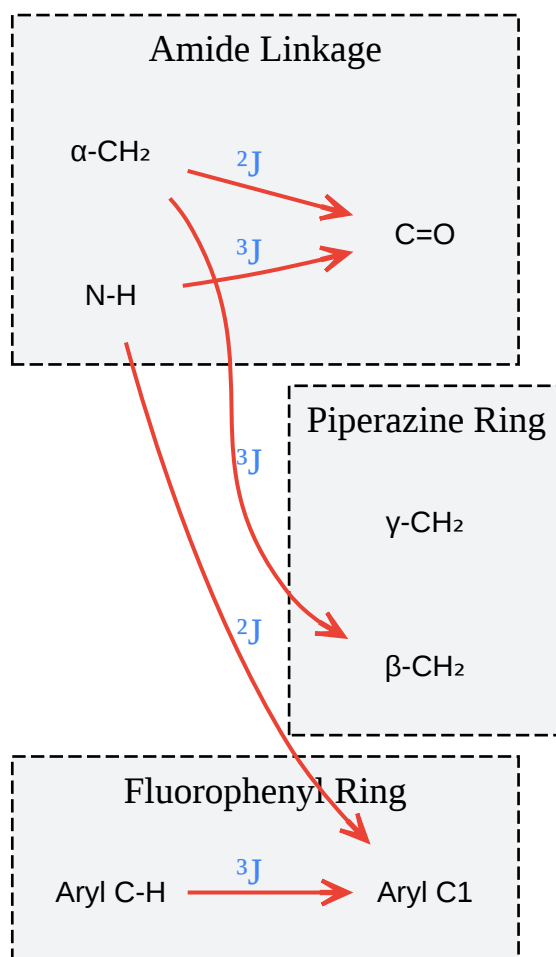
^{13}C NMR Spectroscopy: The Carbon Backbone

A proton-decoupled ^{13}C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the carbons and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic).^{[13][14]}

2D NMR: Connecting the Pieces

While 1D NMR provides the fundamental data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential to link the structure together.^[15]

- HSQC: Correlates each proton signal to the carbon it is directly attached to.
- HMBC: Reveals correlations between protons and carbons separated by 2 or 3 bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.



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Caption: Key HMBC correlations confirming molecular connectivity.

Data Presentation: Predicted NMR Assignments

| Atom Position(s) | Predicted ¹ H Shift (ppm), Multiplicity, Integration | Predicted ¹³ C Shift (ppm) |
|------------------------------|---|--|
| Amide NH | ~8.5-9.5, broad s, 1H | - |
| Aryl CH (ortho to F) | ~7.0-7.2, t, 2H | ~115-117 (d, J _{CF} ≈ 22 Hz) |
| Aryl CH (meta to F) | ~7.4-7.6, dd, 2H | ~121-123 (d, J _{CF} ≈ 8 Hz) |
| Aryl C-F | - | ~158-162 (d, J _{CF} ≈ 245 Hz) |
| Aryl C-N | - | ~135-138 |
| Carbonyl C=O | - | ~168-172 |
| Methylene α-CH ₂ | ~3.1-3.3, s, 2H | ~60-63 |
| Piperazine β-CH ₂ | ~2.6-2.8, t, 4H | ~53-55 |
| Piperazine γ-CH ₂ | ~2.8-3.0, t, 4H | ~45-47 |
| Piperazine NH | ~1.5-2.5, broad s, 1H | - |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Multiplicities: s=singlet, d=doublet, t=triplet, dd=doublet of doublets.[\[5\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for amides to clearly observe the N-H proton.[\[15\]](#)
- ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.[\[15\]](#)[\[19\]](#)
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are needed to observe all carbons, including the quaternary carbonyl carbon.[\[15\]](#)[\[19\]](#)
- 2D NMR Acquisition: Perform standard HSQC and HMBC experiments to establish C-H and long-range correlations.

FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.^[13]

Expertise & Trustworthiness: Identifying Key Bonds

For **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide**, the IR spectrum serves as a crucial validation step. The presence of a strong absorption for the Amide I band (C=O stretch) and a distinct N-H stretching peak confirms the secondary amide linkage, a central feature of the molecule.^[20] The Amide II band further supports this assignment.^{[21][22]}

Data Presentation: Characteristic FT-IR Absorption Bands

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|-----------------------|------------------------------|
| ~3300 | N-H Stretch | Secondary Amide |
| >3000 | C-H Stretch | Aromatic |
| <3000 | C-H Stretch | Aliphatic (CH ₂) |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1540 | N-H Bend (Amide II) | Secondary Amide |
| ~1220 | C-N Stretch | Amide / Amine |
| ~1150-1250 | C-F Stretch | Fluoroaromatic |

Note: Peak positions are approximate.^{[20][21][22][23][24]}

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .
- **Background Correction:** A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Method Validation and Conclusion

While this guide focuses on structure elucidation, it is critical that these analytical methods are validated if they are to be used for routine quality control in a regulated environment.^{[2][4]}

Method validation is a documented process demonstrating that a procedure is suitable for its intended purpose, ensuring accuracy, precision, specificity, and robustness according to guidelines from bodies like the ICH.^{[3][25][26]}

In conclusion, the structural elucidation of **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide** is achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and FT-IR spectroscopy. HRMS confirms the elemental composition, FT-IR identifies the key functional groups, and a full suite of NMR experiments provides an unambiguous map of atomic connectivity. This integrated, multi-technique approach provides a robust and self-validating dossier of evidence, ensuring the structural integrity of the molecule with the highest level of scientific confidence.

References

- Tandem Mass Spectrometry - PubMed.
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing - Lincoln Manufacturing.
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem.
- The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry - Pittcon.
- Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry - PMC - PubMed Central.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE.
- Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC.

- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV - Pharmaguideline.
- Structural Elucidation - RFI - Rosalind Franklin Institute.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed.
- Application Notes and Protocols for ^1H and ^{13}C NMR Spectral Analysis of Enones - Benchchem.
- Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate.
- Analytical method validation: A brief review - Journal of Global Trends in Pharmaceutical Sciences.
- A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma.
- Mass Fragmentation Characteristics of Piperazine Analogues - Journal of Chinese Mass Spectrometry Society.
- Analytical Method Validation Parameters: An Updated Review - Asian Journal of Pharmaceutical Research.
- N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide | $\text{C}_{12}\text{H}_{16}\text{FN}_3\text{O}$ | CID 1832909 - PubChem.
- Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation - ResearchGate.
- Rational structural design of N-phenylpiperazine derivatives 4 and 5... - ResearchGate.
- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story - Spectroscopy Online.
- Chemical structures of nine N -phenylpiperazine derivatives. Compound 1 - ResearchGate.
- How to Read and Interpret ^1H -NMR and ^{13}C -NMR Spectrums - Indonesian Journal of Science and Technology.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing.
- Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib.
- Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed.
- 2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide - BenchChem.
- State-of-the-Art Direct ^{13}C and Indirect ^1H - ^{13}C NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH.
- FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - ACS Omega.
- FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PubMed Central.
- Synthesis and Single Crystal X-Ray Structure of N,N '-Bis(Diphenylphosphino)Piperazine - ResearchGate.

- Basic ^1H - and ^{13}C -NMR Spectroscopy - ScienceDirect.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - Oak Ridge National Laboratory.
- Chapter 5: Acquiring ^1H and ^{13}C Spectra - Royal Society of Chemistry.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
- ^1H NMR spectra of compound 3a measured in five different solvents - ResearchGate.
- N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide - PubChem.
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI.
- N-(2-Chloro-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide - SpectraBase.
- 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide - BLDpharm.
- N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide - Optional[^{13}C NMR] - Chemical Shifts - SpectraBase.
- N-(4-(N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide - BLDpharm.
- N-(4-Fluorophenyl)-2-(4-propioloylpiperazin-1-yl)acetamide - BLD Pharm.
- Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues - International Journal of Pharmacy and Pharmaceutical Sciences.
- Welcome To Hyma Synthesis Pvt. Ltd - Hyma Synthesis Pvt. Ltd.
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed.

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Sources

- 1. N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide | $\text{C}_{12}\text{H}_{16}\text{FN}_3\text{O}$ | CID 1832909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. emerypharma.com [emerypharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. State-of-the-Art Direct ^{13}C and Indirect ^1H - ^{13}C NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 23. pubs.acs.org [pubs.acs.org]
- 24. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 25. wjarr.com [wjarr.com]
- 26. globalresearchonline.net [globalresearchonline.net]
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